molecular formula C15H14N2O2 B8797239 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile

Cat. No.: B8797239
M. Wt: 254.28 g/mol
InChI Key: CAQROJOOMXZTPL-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-3-methoxy-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C15H14N2O2/c1-18-15-13(8-7-12(9-16)14(15)17)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3

InChI Key

CAQROJOOMXZTPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)C#N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A degassed solution of 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile (185 g, 651 mmol) in glacial acetic acid (3500 mL) and water (10 mL) was cooled to 5° C. and treated with iron powder (182 g, 3.25 mol). After 3 days the reaction mixture was filtered through Celite, and the filtrate concentrated under reduced pressure. The oil, thus obtained, was treated with a saturated sodium chloride solution, neutralized with a sodium bicarbonate solution and extracted into CH2Cl2. The resulting emulsion was filtered through Celite after which the organic layer was separated, washed with a saturated sodium chloride solution, dried (anh. sodium sulfate) and concentrated under reduced pressure to afford 2-amino-4-(benzyloxy)-3-methoxybenzonitrile as a solid (145 g, 88%): 1H NMR (DMSO-d6) δ: 7.32-7.44 (5H, m), 7.15 (1H, d), 6.47 (1H, d), 5.69 (2H, s), 5.15 (2H, s), 3.68 (3H, s).
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
182 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A degassed solution of 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile (Step 4, 185 g, 651 mmol) in glacial acetic acid (3500 mL) and water (10 mL) was cooled to 5° C. and treated with iron powder (182 g, 3.25 mol). After 3 days the reaction mixture was filtered through Celite, and the filtrate concentrated under reduced pressure. The oil, thus obtained, was treated with brine, neutralized with a sodium bicarbonate solution and extracted into DCM. The resulting emulsion was filtered through Celite after which the organic layer was separated, washed with brine, dried (sodium sulfate) and concentrated under reduced pressure to afford the title compound as a solid (145 g, 88%): 1H NMR (DMSO-d6) δ: 7.32-7.44 (5H, m), 7.15 (1H, d), 6.47 (1H, d), 5.69 (2H, s), 5.15 (2H, s), 3.68 (3H, s).
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
182 g
Type
catalyst
Reaction Step Four
Yield
88%

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